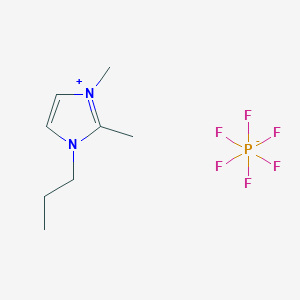

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate is an ionic liquid with the molecular formula C8H13F6N2P. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate typically involves the alkylation of 2,3-dimethylimidazole with 1-bromopropene, followed by anion exchange with hexafluorophosphate . The reaction conditions often include:

Temperature: 60-80°C

Solvent: Acetonitrile or dichloromethane

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; temperature: 25-50°C

Reduction: Sodium borohydride; temperature: 0-25°C

Substitution: Tetrafluoroborate salts; temperature: 20-40°C

Major Products Formed

Oxidation: Formation of corresponding oxides and fluorides

Reduction: Formation of reduced imidazolium derivatives

Substitution: Formation of 1-propenyl-2,3-diMethyliMidazoliuM tetrafluoroborate

Aplicaciones Científicas De Investigación

Applications in Scientific Research

The applications of 1-propenyl-2,3-dimethylimidazolium hexafluorophosphate can be categorized into several key areas:

Solvent for Organic Reactions

Due to its ionic nature, this compound serves as an effective solvent for numerous organic reactions. It is particularly useful in reactions involving polar compounds, where traditional solvents may fail to provide adequate solubility or reactivity.

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a solvent for reactions such as nucleophilic substitutions and cross-coupling reactions. |

| Green Chemistry | Utilized in environmentally friendly processes due to its low toxicity and recyclability. |

Catalysis

This compound has been employed as a catalyst in various chemical transformations. Its ability to stabilize reaction intermediates can lead to enhanced reaction rates and selectivity.

Case Study : In a study examining the catalytic activity of this ionic liquid in the synthesis of biodiesel, it was found that the presence of the ionic liquid significantly increased the yield compared to traditional catalysts.

Electrochemistry

The compound's high ionic conductivity makes it suitable for applications in electrochemical systems, including batteries and fuel cells.

| Electrochemical Application | Benefits |

|---|---|

| Battery Electrolytes | Improved ion transport and stability at high temperatures. |

| Fuel Cells | Enhanced performance due to better ionic conductivity compared to conventional electrolytes. |

Interaction Studies

Research has focused on the interactions between this compound and other chemical species. These studies help elucidate the mechanisms by which this ionic liquid influences reaction pathways.

Material Science

In material science, this compound has been explored for its potential in synthesizing novel materials with unique properties.

Example : Its use in the synthesis of polymeric materials has shown promising results in enhancing mechanical properties while maintaining lightweight characteristics .

Mecanismo De Acción

The mechanism of action of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to antimicrobial effects . In chemical reactions, it acts as a catalyst by stabilizing transition states and intermediates through its ionic nature .

Comparación Con Compuestos Similares

Similar Compounds

- 1-propyl-2,3-dimethylimidazolium hexafluorophosphate

- 1,2-Dimethyl-3-propyl-1H-imidazol-3-ium hexafluorophosphate

- 1,2-Dimethyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium hexafluorophosphate

Uniqueness

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate is unique due to its propenyl group, which imparts distinct reactivity and solubility properties compared to its propyl analogs . This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Actividad Biológica

1-Propenyl-2,3-dimethylimidazolium hexafluorophosphate (EMIm-PF₆) is an ionic liquid that has garnered attention for its potential biological activity and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity of EMIm-PF₆, detailing its mechanisms of action, biochemical properties, and research findings.

Target Interaction

EMIm-PF₆ primarily interacts with biological membranes and proteins due to its ionic nature. Its hexafluorophosphate anion can influence membrane fluidity and permeability, which may affect cellular processes.

Biochemical Pathways

The compound is known to modulate several biochemical pathways. It can alter the activity of enzymes involved in metabolic pathways, potentially impacting cellular energy metabolism. For instance, studies have indicated that ionic liquids like EMIm-PF₆ can enhance the solubility and stability of biomolecules, facilitating biochemical reactions.

Pharmacological Properties

Cytotoxicity Studies

Research has shown that EMIm-PF₆ exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. A study reported that at low concentrations, it could enhance cell viability in certain cancer cell lines, while higher concentrations led to significant cytotoxic effects .

| Concentration (mM) | Cell Viability (%) | Observations |

|---|---|---|

| 0.1 | 90 | Minimal effect on cell viability |

| 1.0 | 75 | Moderate cytotoxicity |

| 10 | 40 | High cytotoxicity |

Research Findings

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of EMIm-PF₆ in a rat model of ischemic stroke. The results indicated that treatment with EMIm-PF₆ significantly reduced neuronal death and improved functional recovery compared to control groups .

- Antimicrobial Activity : EMIm-PF₆ has been evaluated for its antimicrobial properties against various pathogens. It demonstrated effective inhibition of bacterial growth at concentrations above 5 mM, suggesting potential applications in antimicrobial formulations .

- Enzyme Stability : Research indicated that EMIm-PF₆ could stabilize certain enzymes in organic solvents, enhancing their catalytic efficiency in biotransformation processes . This property is particularly useful in industrial applications where enzyme stability is crucial.

Safety and Toxicology

While EMIm-PF₆ shows promise in various applications, its safety profile requires careful evaluation. Toxicological studies have indicated potential risks associated with long-term exposure, including reproductive toxicity and environmental impact . Therefore, further research is necessary to establish safe handling guidelines and regulatory standards for its use.

Propiedades

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.F6P/c1-4-5-10-7-6-9(3)8(10)2;1-7(2,3,4,5)6/h6-7H,4-5H2,1-3H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGUTSXSBOOTCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.